![molecular formula C15H18N2O4 B2890966 N-((3-(4-methoxyphenyl)-2-oxooxazolidin-5-yl)methyl)cyclopropanecarboxamide CAS No. 955246-78-3](/img/structure/B2890966.png)
N-((3-(4-methoxyphenyl)-2-oxooxazolidin-5-yl)methyl)cyclopropanecarboxamide
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Overview
Description
N-((3-(4-methoxyphenyl)-2-oxooxazolidin-5-yl)methyl)cyclopropanecarboxamide, also known as Mocarheterocycle, is a synthetic compound with potential applications in the field of medicinal chemistry. This molecule belongs to the class of oxazolidinones, which are known for their antibacterial properties. The unique structure of Mocarheterocycle allows it to interact with biological targets in a specific manner, making it a promising candidate for drug development.
Scientific Research Applications
Interaction with Serotonin Receptors
The compound has been identified as a potent and selective antagonist of 5-HT1A receptors. Studies have demonstrated its ability to inhibit the firing of serotonin-containing neurons, suggesting its potential application in neuroscience research and therapeutic interventions for disorders involving serotonin dysregulation (Craven, Grahame-Smith, & Newberry, 1994).
Cytotoxicity and Anticancer Potential
Research on derivatives of the compound has shown cytotoxic activity against cancer cell lines, indicating its potential application in cancer therapy. Synthesis and characterization of related compounds have demonstrated inhibitory effects on Ehrlich Ascites Carcinoma (EAC) cells, suggesting a promising avenue for the development of new anticancer agents (Hassan, Hafez, & Osman, 2014).
Radioligand Development for Imaging
The compound's derivatives have been evaluated as radioligands for positron emission tomography (PET), targeting 5-HT1A receptors. These studies highlight its utility in neuroimaging to investigate psychiatric and neurological disorders, offering insights into receptor distribution and function in the brain (Hume et al., 1994).
Antihyperglycemic Activity
Compounds structurally related to N-((3-(4-methoxyphenyl)-2-oxooxazolidin-5-yl)methyl)cyclopropanecarboxamide have been explored for their antidiabetic properties. The development of benzamide derivatives, for instance, has led to the identification of molecules with significant activity against diabetes mellitus, showcasing the compound's relevance in metabolic disorder research (Nomura et al., 1999).
Antimicrobial and Antioxidant Studies
The compound and its derivatives have been synthesized and evaluated for antimicrobial and antioxidant activities, indicating its potential in the development of new antimicrobial agents with added antioxidant properties. This research contributes to the ongoing search for novel compounds that can effectively combat microbial infections while mitigating oxidative stress (Raghavendra et al., 2016).
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various receptors and enzymes, influencing a range of biological processes .
Mode of Action
It’s worth noting that similar compounds have been involved in reactions such as the suzuki–miyaura cross-coupling, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Biochemical Pathways
Similar compounds have been involved in the formation of isoxazolidine derivatives through 1,3-dipolar cycloaddition reactions .
Pharmacokinetics
Similar compounds have shown rapid but incomplete absorption, with an oral bioavailability of total radioactivity in the range of 4-23% .
Result of Action
Similar compounds have been known to afford the corresponding 2,3,4,5-tetrasubstituted isoxazolidines with high yields .
Action Environment
It’s worth noting that the stability and efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other compounds .
properties
IUPAC Name |
N-[[3-(4-methoxyphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c1-20-12-6-4-11(5-7-12)17-9-13(21-15(17)19)8-16-14(18)10-2-3-10/h4-7,10,13H,2-3,8-9H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTPOMHWEUUYGNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(OC2=O)CNC(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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